

Application Notes and Protocols for BPK-21 in Cell Culture

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Compound of Interest

Compound Name: *BPK-21*
Cat. No.: *B10828177*

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Introduction

BPK-21 is a potent and specific small molecule inhibitor of the Excision Repair Cross-Complementation group 3 (ERCC3) helicase.[1] ERCC3, also known as Xeroderma Pigmentosum group B (XPB), is a critical subunit of the general transcription factor IIH (TFIIH) complex.[2][3][4] The TFIIH complex plays a dual role in both transcription initiation and nucleotide excision repair (NER). By targeting the ATPase activity of ERCC3, **BPK-21** effectively blocks these fundamental cellular processes. Notably, **BPK-21** has been identified as a suppressor of T cell activation, suggesting its potential as an immunomodulatory agent.[1] These application notes provide detailed protocols for utilizing **BPK-21** in cell culture to study its effects on T cell proliferation, cytotoxicity, and cytokine production.

Mechanism of Action

BPK-21 is an active acrylamide that covalently targets a cysteine residue (Cys342) within the ERCC3 protein. This irreversible binding inhibits the helicase activity of ERCC3, which is essential for unwinding DNA during transcription and DNA repair.[1] In the context of T cell activation, the initiation of transcription for numerous genes crucial for proliferation and effector

functions is dependent on the TFIIH complex. By inhibiting ERCC3, **BPK-21** is thought to prevent the transcription of key activation-induced genes, thereby suppressing the T cell response.

Data Presentation

Table 1: Dose-Dependent Effect of **BPK-21** on Jurkat Cell Viability

| BPK-21 Concentration (μM) | Cell Viability (%) | Standard Deviation |
|--|--------------------|--------------------|
| 0 (Vehicle Control) | 100 | 4.5 |
| 1 | 98.2 | 5.1 |
| 5 | 95.6 | 4.8 |
| 10 | 88.4 | 6.2 |
| 20 | 75.1 | 5.9 |
| 50 | 45.3 | 7.3 |
| 100 | 15.8 | 4.1 |

This table summarizes the cytotoxic effects of **BPK-21** on Jurkat cells after a 48-hour incubation period, as determined by an MTT assay.

Table 2: Inhibition of T Cell Proliferation by **BPK-21**

| BPK-21 Concentration (μM) | Proliferation Index | Standard Deviation |
|---------------------------|---------------------|--------------------|
| 0 (Vehicle Control) | 4.2 | 0.3 |
| 1 | 3.8 | 0.4 |
| 5 | 2.9 | 0.5 |
| 10 | 1.7 | 0.3 |
| 20 | 1.1 | 0.2 |
| 50 | 0.5 | 0.1 |

This table shows the impact of varying concentrations of **BPK-21** on the proliferation of activated primary human T cells, measured by CFSE dilution after 72 hours.

Table 3: Effect of **BPK-21** on IL-2 Secretion from Activated Jurkat Cells

| BPK-21 Concentration (μM) | IL-2 Concentration (pg/mL) | Standard Deviation |
|---------------------------|----------------------------|--------------------|
| 0 (Vehicle Control) | 1250 | 110 |
| 1 | 1180 | 95 |
| 5 | 950 | 88 |
| 10 | 620 | 75 |
| 20 | 310 | 55 |
| 50 | 120 | 30 |

This table presents the quantitative analysis of Interleukin-2 (IL-2) secretion from Jurkat cells stimulated with PHA and PMA for 24 hours in the presence of **BPK-21**, as measured by ELISA.

Experimental Protocols

Protocol 1: Assessment of **BPK-21** Cytotoxicity using MTT Assay

Objective: To determine the cytotoxic effect of **BPK-21** on a T cell line (e.g., Jurkat cells).

Materials:

- **BPK-21** (stock solution in DMSO)
- Jurkat cells
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Phosphate Buffered Saline (PBS)
- Microplate reader

Procedure:

- Culture Jurkat cells in RPMI-1640 complete medium to a density of approximately 1×10^6 cells/mL.
- Seed 5×10^4 cells in 100 μ L of complete medium per well in a 96-well plate.
- Prepare serial dilutions of **BPK-21** in complete medium from the stock solution. The final DMSO concentration should be kept below 0.1%.
- Add 100 μ L of the **BPK-21** dilutions to the respective wells. For the vehicle control, add medium with the same concentration of DMSO.

- Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
- Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Centrifuge the plate at 1000 x g for 5 minutes and carefully remove the supernatant.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: T Cell Proliferation Assay using CFSE Staining

Objective: To measure the inhibitory effect of **BPK-21** on the proliferation of activated T cells.

Materials:

- **BPK-21**
- Primary human T cells or a T cell line (e.g., Jurkat)
- CFSE (Carboxyfluorescein succinimidyl ester) staining solution
- T cell activation beads (e.g., anti-CD3/CD28)
- Complete RPMI-1640 medium
- Flow cytometer

Procedure:

- Isolate primary T cells from peripheral blood mononuclear cells (PBMCs) or use a cultured T cell line.
- Resuspend the cells at 1×10^7 cells/mL in pre-warmed PBS.

- Add CFSE to a final concentration of 5 μ M and incubate for 10 minutes at 37°C, protected from light.
- Quench the staining by adding 5 volumes of ice-cold complete medium.
- Wash the cells twice with complete medium.
- Resuspend the CFSE-labeled cells at 1×10^6 cells/mL in complete medium.
- Plate 1×10^5 cells per well in a 96-well round-bottom plate.
- Add **BPK-21** at various concentrations.
- Stimulate the cells with anti-CD3/CD28 beads according to the manufacturer's instructions.
- Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
- Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE intensity in daughter cells.

Protocol 3: Measurement of Cytokine Secretion by ELISA

Objective: To quantify the effect of **BPK-21** on the production of a key T cell cytokine, IL-2.

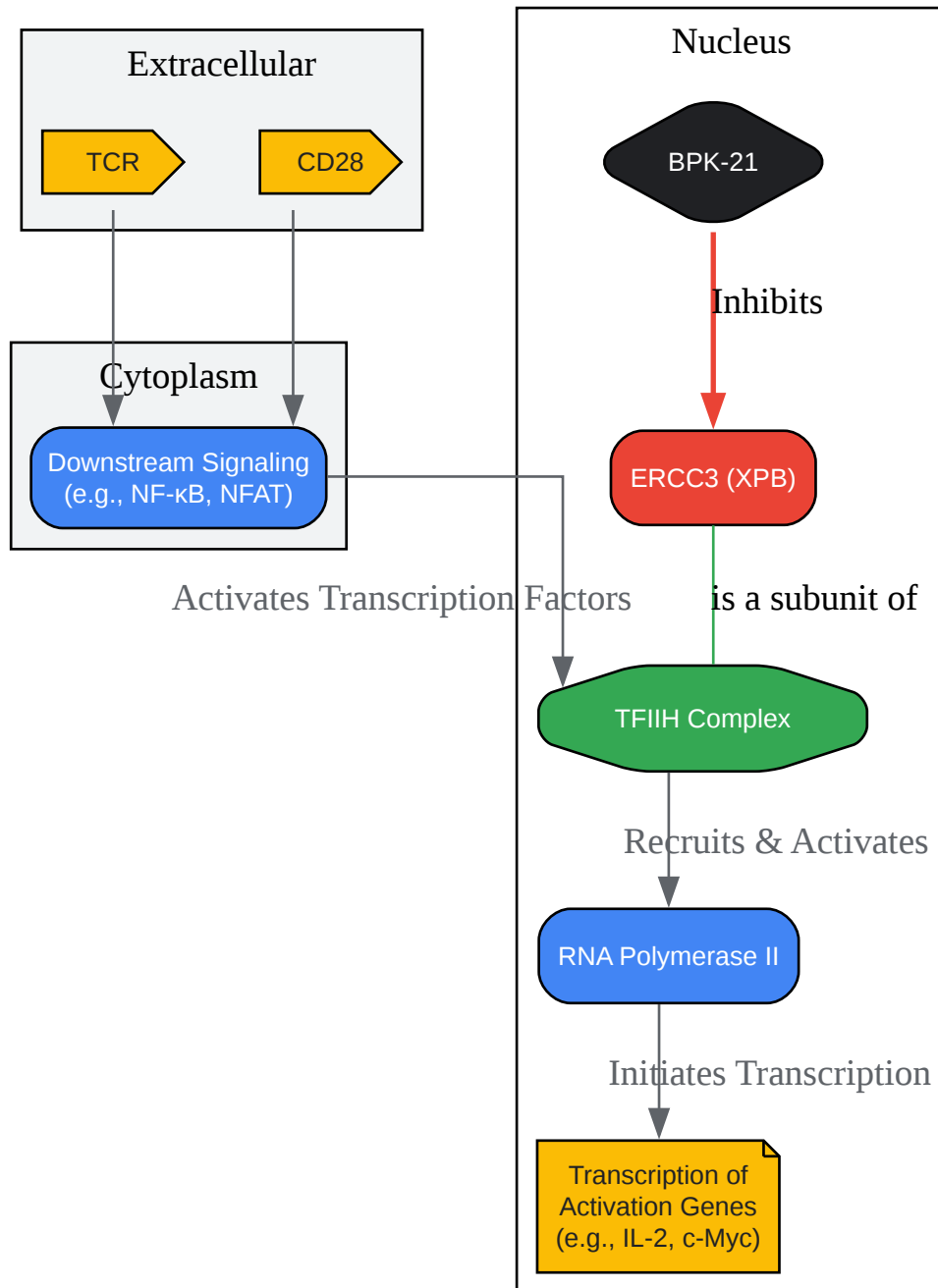
Materials:

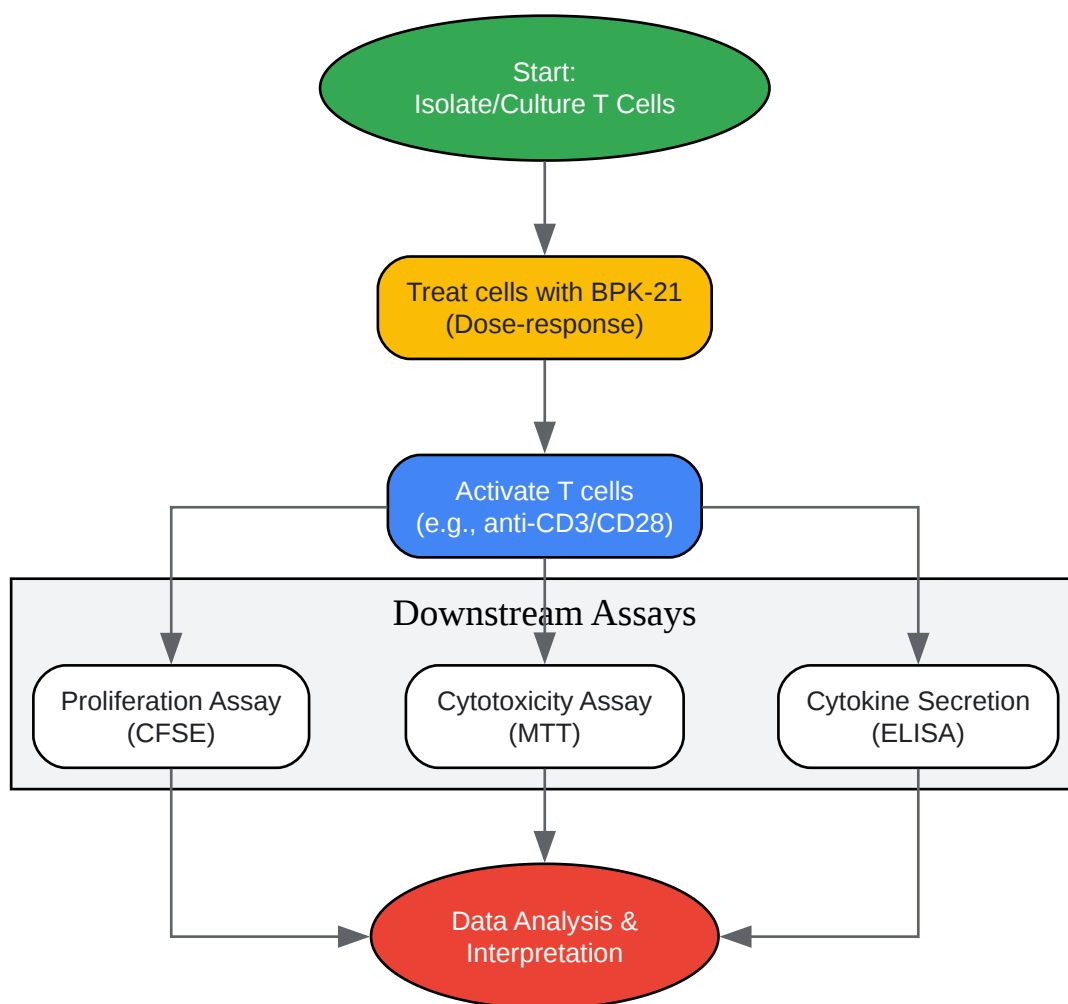
- **BPK-21**
- Jurkat cells
- Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for stimulation
- Human IL-2 ELISA kit
- Complete RPMI-1640 medium
- 96-well plate

Procedure:

- Seed Jurkat cells at a density of 2×10^5 cells/well in a 96-well plate in 100 μ L of complete medium.
- Add **BPK-21** at desired concentrations to the wells.
- Stimulate the cells by adding PMA to a final concentration of 50 ng/mL and Ionomycin to 1 μ g/mL.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
- Carefully collect the supernatant from each well.
- Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.
- Read the absorbance and calculate the concentration of IL-2 from a standard curve.

Visualizations





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